

Application Notes and Protocols for the Quantification of Probenecid using Probenecid-d14

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Compound of Interest

Compound Name: Probenecid-d14

Cat. No.: B563729

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Introduction

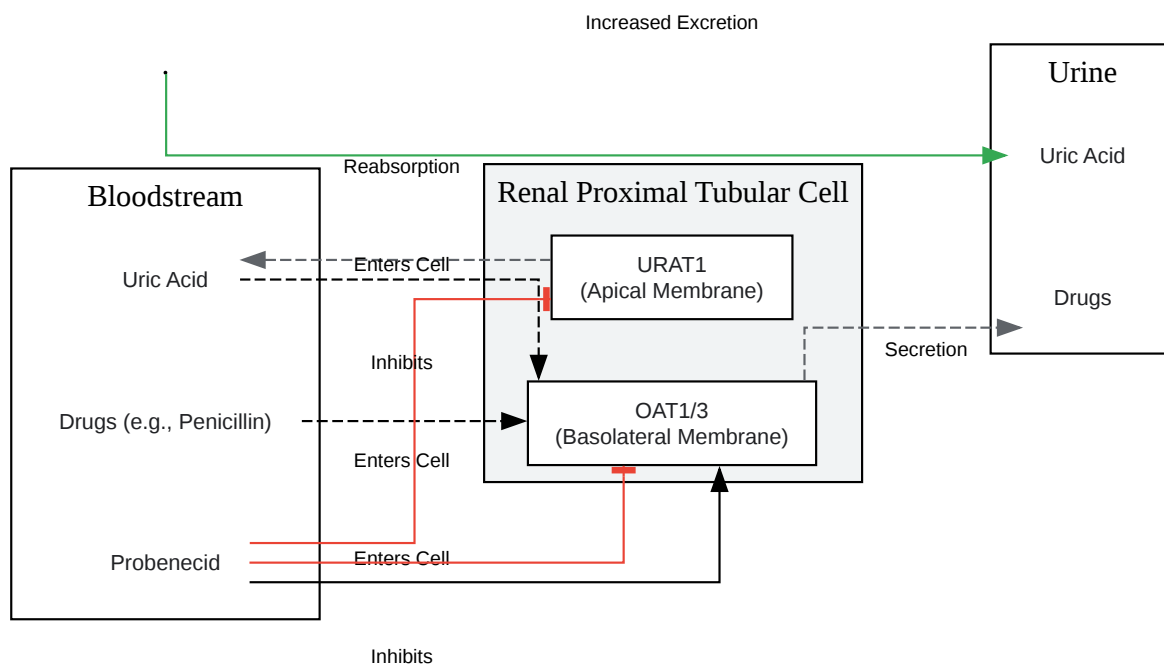
Probenecid is a uricosuric agent primarily used in the treatment of gout and hyperuricemia. It functions by inhibiting the renal tubular reabsorption of uric acid, thereby increasing its excretion. Additionally, Probenecid is known to inhibit the renal secretion of various drugs, including certain antibiotics like penicillin, which can be therapeutically advantageous. Accurate quantification of Probenecid in preclinical and clinical samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. The use of a stable isotope-labeled internal standard, such as **Probenecid-d14**, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its ability to compensate for matrix effects and variations in sample processing.

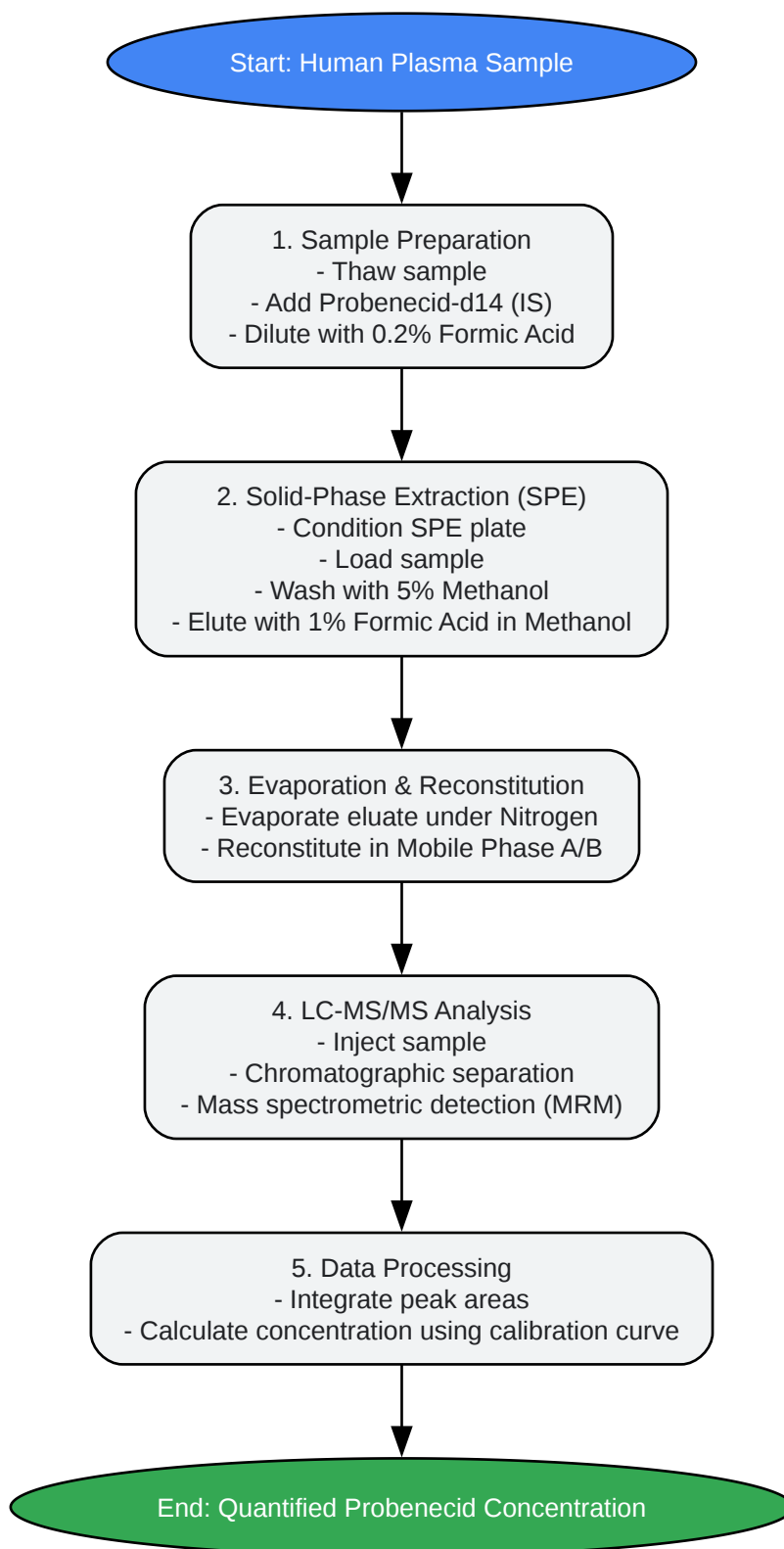
This document provides detailed application notes and protocols for the quantification of Probenecid in biological matrices, specifically human plasma, using **Probenecid-d14** as an internal standard with LC-MS/MS.

Mechanism of Action of Probenecid

Probenecid primarily exerts its effects in the proximal tubules of the kidneys. It competitively inhibits organic anion transporters (OATs), including OAT1 and OAT3 on the basolateral

membrane, and the urate transporter 1 (URAT1) on the apical membrane. By inhibiting URAT1, Probenecid blocks the reabsorption of uric acid from the renal tubules back into the bloodstream, leading to increased uric acid excretion in the urine and a subsequent reduction in serum uric acid levels.[1][2][3][4][5] Its inhibition of OAT1 and OAT3 is also the mechanism by which it prolongs the half-life of certain drugs, such as penicillin, by reducing their renal secretion.[1][4]





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